molecular formula C25H34N2O6S B11127827 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11127827
M. Wt: 490.6 g/mol
InChI Key: LPPBGCUSIUPEPS-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide: is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide often involves multi-step reactions. For example, the synthesis of related compounds such as 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. This highlights the complexity of synthesizing such compounds.

Industrial Production Methods: the synthesis of related compounds typically involves similar multi-step reactions, emphasizing the need for precise control over reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include electrophiles such as halogens and nitrating agents. The conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, nitration reactions can introduce nitro groups into the aromatic ring, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology: In biology, this compound is studied for its potential as an enzyme inhibitor. The stability and reactivity of its molecular structure make it a promising candidate for inhibiting specific enzymes involved in various biological processes.

Medicine: In medicine, the compound’s potential biological activities are explored for developing new therapeutic agents. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry: In the industrial sector, the compound’s unique chemical properties are utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups. The presence of the trimethoxybenzamide moiety, in particular, contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C25H34N2O6S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H34N2O6S/c1-6-26(7-2)20-10-8-18(9-11-20)16-27(21-12-13-34(29,30)17-21)25(28)19-14-22(31-3)24(33-5)23(15-19)32-4/h8-11,14-15,21H,6-7,12-13,16-17H2,1-5H3

InChI Key

LPPBGCUSIUPEPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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